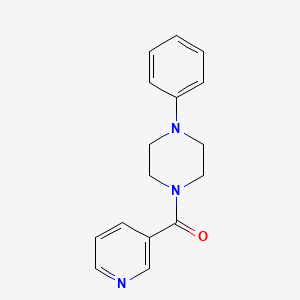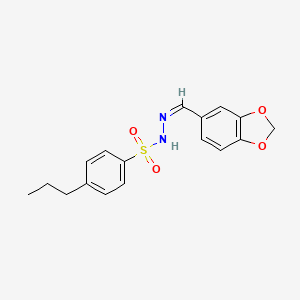
Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-
Overview
Description
Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Mechanism of Action
Target of Action
The primary targets of Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-, are the Histamine H3 and Sigma-1 Receptors . These receptors play a crucial role in various physiological processes. The Histamine H3 receptor is involved in the regulation of neurotransmitter release, while the Sigma-1 receptor is implicated in modulating the function of other receptors and ion channels.
Mode of Action
Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-, interacts with its targets, the Histamine H3 and Sigma-1 receptors, leading to changes in the receptor activity . This interaction results in the antagonism of these receptors, which can lead to various downstream effects.
Pharmacokinetics
Piperazine compounds are generally known to be soluble in water , which could influence their bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-, are largely dependent on its interaction with the Histamine H3 and Sigma-1 receptors. By antagonizing these receptors, it can potentially modulate neurotransmitter release and ion channel function . This can lead to various physiological effects, including potential antinociceptive (pain-relieving) properties .
Action Environment
The action, efficacy, and stability of Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-, can be influenced by various environmental factors. For instance, the pH of the environment can impact the ionization state of the compound, potentially affecting its solubility and interaction with its targets . Additionally, factors such as temperature and presence of other molecules can also influence its stability and action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives typically involves several methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . For Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-, specific synthetic routes may involve the use of protected diamines and sulfonium salts under basic conditions .
Industrial Production Methods: Industrial production of piperazine derivatives often employs large-scale synthetic methodologies that ensure high yield and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis, which are efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of piperazine derivatives include KMnO4 for oxidation, PhSH for deprotection, and diphenylvinylsulfonium triflate for cyclization reactions . Reaction conditions often involve the use of basic environments and specific catalysts to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperazine derivatives can lead to the formation of carboxylic acids, while substitution reactions can introduce various functional groups to the piperazine ring .
Scientific Research Applications
Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, piperazine derivatives are used as scaffolds for drug development due to their ability to interact with various biological targets . In biology, these compounds are studied for their potential as enzyme inhibitors and receptor modulators . In the industrial sector, piperazine derivatives are used in the synthesis of bioactive molecules and as intermediates in the production of pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- include other piperazine derivatives such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These compounds share the piperazine moiety but differ in their specific functional groups and biological activities.
Uniqueness: What sets Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- apart from other piperazine derivatives is its unique combination of the phenyl and pyridinylcarbonyl groups. This structural feature may confer distinct biological properties and potential therapeutic applications that are not observed in other piperazine derivatives.
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(14-5-4-8-17-13-14)19-11-9-18(10-12-19)15-6-2-1-3-7-15/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZWWGBKDGULHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80153043 | |
| Record name | Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80153043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120873-22-5 | |
| Record name | Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120873225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80153043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5238551.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-methylcyclohexan-1-amine](/img/structure/B5238557.png)
![3-[2-Hydroxy-3-(4-nitrophenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B5238567.png)
![2,4-dimethyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5238588.png)
![4-allyl-2-methoxy-1-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B5238599.png)
![1-(5-chloro-2-pyridinyl)-4-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5238603.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B5238609.png)

![dimethyl 2-{[4-(4-tert-butylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5238624.png)
![3-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-N-cyclopropylpropanamide](/img/structure/B5238628.png)
![(1-{1-[3-(1H-indol-3-yl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B5238633.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B5238637.png)
![N-(4-methoxyphenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5238640.png)
![5-[[4-[2-(2,5-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5238642.png)
